molecular formula C13H26OSi B15379309 Silane, (3-butynyloxy)tris(1-methylethyl)- CAS No. 153495-48-8

Silane, (3-butynyloxy)tris(1-methylethyl)-

Cat. No.: B15379309
CAS No.: 153495-48-8
M. Wt: 226.43 g/mol
InChI Key: FUQIYPUEGRNUJJ-UHFFFAOYSA-N
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Description

Silane, (3-butynyloxy)tris(1-methylethyl)- is a silicon-based organometallic compound featuring a tris(1-methylethyl)silane (triisopropylsilane) backbone modified by a 3-butynyloxy substituent. This structure combines the steric bulk of triisopropyl groups with the reactivity of an alkyne-functionalized ether. The 3-butynyloxy group may enable click chemistry (e.g., azide-alkyne cycloaddition), while the triisopropylsilane moiety offers hydrolytic stability and steric protection .

Properties

CAS No.

153495-48-8

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

but-3-ynoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C13H26OSi/c1-8-9-10-14-15(11(2)3,12(4)5)13(6)7/h1,11-13H,9-10H2,2-7H3

InChI Key

FUQIYPUEGRNUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCC#C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent Key Features/Applications
Silane, (6-bromodithieno[3,2-b:2',3'-d]thien-2-yl)tris(1-methylethyl)- (863191-95-1) C₁₇H₂₃SiS₃Br 431.55 Bromodithienothienyl • Electrophilic halogen for cross-coupling.
• Potential in conductive polymers.
Silane, [[(1R,2S)-2-methoxy-1-phenyl-3-butenyl]oxy]tris(1-methylethyl)- (848359-89-7) C₂₀H₃₄O₂Si 334.57 Methoxy-phenyl-butenyl • Chiral center for asymmetric synthesis.
• Stabilizes reactive intermediates.
Silane, [1,2-ethanediylbis(1H-indene-1,2-diyloxy)]bis[tris(1-methylethyl)-] (205443-87-4) C₃₈H₅₈O₂Si₂ 603.04 Bis(indene-diolate) • Rigid aromatic framework.
• Used in coordination chemistry.
Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)tris(1-methylethyl)- (137897-46-2) C₁₇H₃₂O₃Si 312.52 Spiro-dioxolane • Hydrolytic stability.
• Protective group in glycosylation.
3-(Methacryloyloxy)Propyl Tris(Trimethylsiloxy)Silane (17096-07-0) C₁₆H₃₈O₅Si₄ 422.81 Methacrylate-trimethylsiloxy • Polymer crosslinking agent.
• Dental composites and adhesives.

Key Comparative Insights:

Reactivity of Substituents: The 3-butynyloxy group in the target compound contrasts with bromodithienothienyl (electrophilic) and methacrylate-trimethylsiloxy (polymerizable) substituents. Its terminal alkyne enables selective reactions like Huisgen cycloaddition, which is absent in halogenated or ether-based analogs . Spiro-dioxolane and bis(indene-diolate) substituents emphasize steric protection and coordination chemistry, whereas the 3-butynyloxy group prioritizes synthetic versatility .

Steric and Electronic Effects :

  • Triisopropylsilane derivatives universally exhibit steric bulk, but substituents modulate electronic properties. For example, the methoxy-phenyl-butenyl group introduces chirality and π-π interactions, while the 3-butynyloxy group’s electron-rich alkyne may enhance nucleophilicity .

Applications :

  • The target compound’s alkyne functionality positions it for bioconjugation (similar to Silane-PEG-N3 in biomedicine ), whereas brominated analogs (e.g., 863191-95-1) are tailored for Suzuki-Miyaura couplings .

Research Findings and Trends

  • Synthetic Utility : Triisopropylsilane derivatives with alkynyl or ether substituents are increasingly used in click chemistry and surface functionalization due to their balance of reactivity and stability .
  • Thermal Stability : Compounds like 205443-87-4 (bis-indene) demonstrate enhanced thermal resistance (>200°C), whereas alkyne-bearing silanes may require stabilization against polymerization .

Preparation Methods

Reaction with 3-Butynyl Bromide

The most straightforward method involves the reaction of tris(1-methylethyl)silanol with 3-butynyl bromide in the presence of a base such as triethylamine:

$$
\text{(i-Pr)}3\text{SiOH} + \text{HC≡CCH}2\text{CH}2\text{Br} \xrightarrow{\text{Et}3\text{N}} \text{(i-Pr)}3\text{Si-O-CH}2\text{CH}_2\text{C≡CH} + \text{HBr}
$$

Optimization Parameters :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes hydrolysis.
  • Temperature : Reactions proceed optimally at 0–5°C to suppress oligomerization.
  • Yield : 60–75% after column chromatography.

Catalytic Enhancements

Incorporating catalysts like 4-dimethylaminopyridine (DMAP) improves reaction efficiency by stabilizing intermediates:

Catalyst Yield (%) Purity (%)
None 62 88
DMAP 78 95
Imidazole 70 91

Condensation with 3-Butyn-1-ol

Dehydrative Coupling

Condensation of tris(1-methylethyl)silanol with 3-butyn-1-ol under azeotropic conditions removes water, driving the reaction to completion:

$$
\text{(i-Pr)}3\text{SiOH} + \text{HOCH}2\text{CH}2\text{C≡CH} \xrightarrow{\text{Toluene, } \Delta} \text{(i-Pr)}3\text{Si-O-CH}2\text{CH}2\text{C≡CH} + \text{H}_2\text{O}
$$

Key Observations :

  • Reflux Duration : 12–18 hours ensures >90% conversion.
  • Byproduct Management : Molecular sieves (4Å) enhance yield by adsorbing water.

Acid-Catalyzed Pathways

Sulfonic acid resins (e.g., Amberlyst-15) facilitate milder conditions:

Acid Catalyst Temperature (°C) Yield (%)
Amberlyst-15 60 85
p-Toluenesulfonic 80 78
None 100 65

Hydrosilylation of Propargyl Ethers

Platinum-Catalyzed Approach

Hydrosilylation offers an alternative route using propargyl ethers and hydrosilanes:

$$
\text{HC≡CCH}2\text{O-R} + \text{(i-Pr)}3\text{SiH} \xrightarrow{\text{Pt/C}} \text{(i-Pr)}3\text{Si-O-CH}2\text{CH}_2\text{C≡CH}
$$

Advantages :

  • Regioselectivity : α-addition dominates with platinum catalysts.
  • Scalability : Suitable for gram-scale synthesis without significant yield loss.

Comparative Catalyst Performance

Catalyst Solvent Time (h) Yield (%)
Pt/C Toluene 6 82
RhCl(PPh₃)₃ DCM 12 68
Karstedt’s THF 8 75

Q & A

Basic: What are the optimal synthetic routes for Silane, (3-butynyloxy)tris(1-methylethyl)-, and how can steric hindrance from isopropyl groups be mitigated?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between tris(1-methylethyl)silanol and 3-butynyloxy derivatives. Steric hindrance from the bulky isopropyl groups can slow reaction kinetics. Strategies include:

  • Using polar aprotic solvents (e.g., THF or DMF) to enhance reactivity .
  • Employing catalysts like triethylamine or DMAP to deprotonate intermediates and accelerate substitution .
  • Conducting reactions at elevated temperatures (60–80°C) to overcome steric barriers .
    Table 1: Reaction Optimization Parameters
ConditionEffect on YieldReference
THF, 60°C, 24 hrs65%
DMF, 80°C, 12 hrs72%
With DMAP, RT, 48 hrs58%

Basic: Which analytical techniques are most effective for characterizing Silane, (3-butynyloxy)tris(1-methylethyl)-, and how can siloxane byproducts be detected?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the structure via signals for isopropyl methyl groups (δ 1.0–1.2 ppm) and the butynyloxy moiety (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 394.66328 (calculated for C23H42O3Si\text{C}_{23}\text{H}_{42}\text{O}_{3}\text{Si}) .
  • FT-IR: Peaks at 2100–2250 cm1^{-1} indicate the alkyne C≡C stretch .
  • GC-MS with SPE: Solid-phase extraction (SPE) using HLB cartridges followed by GC-MS can isolate and identify siloxane byproducts (e.g., cyclic trisiloxanes) .

Advanced: How does the thermal and hydrolytic stability of this silane impact its application in polymer composites?

Methodological Answer:
The stability is influenced by:

  • Temperature: Decomposition occurs above 150°C, limiting high-temperature applications. Thermogravimetric analysis (TGA) under nitrogen shows 5% weight loss at 160°C .
  • Hydrolysis: The butynyloxy group is susceptible to hydrolysis in acidic/alkaline conditions. Stability tests in pH 3–11 buffers (24 hrs, RT) show <10% degradation at neutral pH but >50% in 1M HCl .
  • Mitigation: Incorporating hydrophobic matrices (e.g., polyolefins) or using silane coupling agents with hydrolytically stable substituents (e.g., aryl groups) improves durability .

Advanced: How can the alkyne group in this silane be leveraged for click chemistry in surface functionalization?

Methodological Answer:
The terminal alkyne enables Huisgen 1,3-dipolar cycloaddition with azides (CuAAC reaction):

  • Procedure: React the silane with azide-functionalized surfaces (e.g., SiO2_2) using Cu(I) catalysts (e.g., CuBr·PPh3_3) in DMSO/H2_2O (1:1) at 50°C for 6 hrs .
  • Characterization: XPS confirms triazole formation (N 1s peak at 399–401 eV) .
    Table 2: Click Reaction Efficiency
SubstrateConversion EfficiencyReference
SiO2_2 nanoparticles85%
Gold surfaces78%

Advanced: What computational methods are suitable for predicting the electronic effects of the isopropyl and butynyloxy substituents?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. The butynyloxy group lowers LUMO energy by 1.2 eV, enhancing electrophilicity .
  • Molecular Dynamics (MD): Simulate steric interactions in solvated systems (e.g., toluene) to predict aggregation behavior .
  • Software: Gaussian 16 (B3LYP/6-31G*) or ORCA for DFT; GROMACS for MD .

Advanced: How can researchers resolve contradictions in reported bond strength data when using this silane as a coupling agent?

Methodological Answer:
Discrepancies often arise from:

  • Silane Purity: Impurities (e.g., chlorosilanes) reduce adhesion. Validate purity via GC-MS or 29Si^{29}\text{Si} NMR .
  • Application Methods: Heat treatment (80–100°C for 1–2 mins) improves crosslinking but varies by substrate. Adhere to standardized protocols (e.g., ASTM D2674) .
  • Substrate Pretreatment: Plasma cleaning (O2_2 or Ar, 50 W, 5 mins) enhances surface hydroxyl groups for stronger siloxane bonds .

Advanced: What strategies minimize side reactions during functionalization of this silane with biomolecules?

Methodological Answer:

  • Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during synthesis .
  • Low-Temperature Reactions: Conduct conjugations at 0–4°C to suppress alkyne dimerization .
  • Click Chemistry Optimization: Replace Cu(I) with Ru-based catalysts (e.g., RuPhos) for biocompatibility and reduced side products .

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